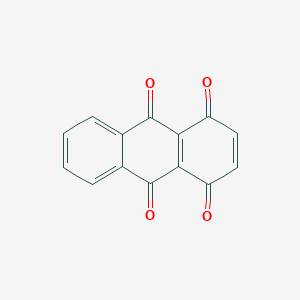

1,4,9,10-Anthracenetetrone

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-1,4,9,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCZUXHSQJQWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937853 | |

| Record name | Anthracene-1,4,9,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-63-3 | |

| Record name | 1,4,9,10-Anthracenetetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9,10-Anthracenetetrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene-1,4,9,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,9,10-Anthracenetetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure of 1,4,9,10-Anthracenetetrone

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,4,9,10-Anthracenetetrone, a quinonoid aromatic compound, stands as a molecule of significant interest in materials science and medicinal chemistry. Its planar structure and electron-accepting properties make it a valuable building block for novel organic materials with applications in energy storage and electronics. Furthermore, its derivatives have been explored as precursors for antitumor agents, highlighting its potential in drug development. A thorough understanding of its solid-state structure is paramount for designing and synthesizing new functional materials and therapeutics based on this molecular scaffold. This guide provides an in-depth analysis of the crystal structure of this compound, grounded in experimental data and established scientific principles.

Molecular Architecture and Significance

This compound is a polycyclic aromatic hydrocarbon characterized by a central anthracene core functionalized with four ketone groups. This extensive conjugation and the presence of electron-withdrawing carbonyl groups define its chemical reactivity and physical properties. The molecule's planarity facilitates π-π stacking interactions in the solid state, influencing its packing and, consequently, its material properties.

The significance of this compound extends to several fields:

-

Energy Storage: It has been investigated for use in modifying electrodes for supercapacitors.[1]

-

Charge-Transfer Complexes: Its electron-accepting nature makes it a suitable component in the formation of charge-transfer complexes.[1]

-

Medicinal Chemistry: It serves as a precursor in the synthesis of potential antitumor compounds.[1]

Synthesis and Crystallization: A Laboratory Perspective

The reliable synthesis of this compound is crucial for its study and application. The most common and efficient route starts from the readily available 1,4-dihydroxy-9,10-anthraquinone.[1]

Synthetic Protocol

The synthesis involves the oxidation of 1,4-dihydroxy-9,10-anthraquinone. While various oxidizing agents can be employed, a common procedure utilizes lead tetraacetate in a suitable solvent.

Step-by-Step Synthesis:

-

Dissolution: Suspend 1,4-dihydroxy-9,10-anthraquinone in glacial acetic acid.

-

Oxidation: Add lead tetraacetate portion-wise to the stirred suspension at room temperature.

-

Reaction Monitoring: Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or sublimation.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For this compound, sublimation is a highly effective method for growing crystals suitable for structural determination.

Experimental Protocol for Crystal Growth by Sublimation:

-

Sample Preparation: Place the purified this compound powder in a sublimation apparatus.

-

Vacuum Application: Evacuate the apparatus to a high vacuum to facilitate sublimation at a lower temperature.

-

Heating: Gradually heat the sample under vacuum. The sublimation temperature will depend on the pressure but is typically in the range of 150-200 °C.

-

Crystal Deposition: The vapor of the compound will crystallize on a cooler surface of the apparatus, often a cold finger or the upper, cooler walls of the sublimation tube.

-

Crystal Collection: After a sufficient amount of crystals has formed, cool the apparatus to room temperature and carefully collect the single crystals.

The Crystal Structure of this compound

The definitive determination of the crystal structure of this compound was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.93(1) |

| b (Å) | 11.23(1) |

| c (Å) | 10.43(1) |

| β (°) | 96.7(1) |

| Volume (ų) | 923.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.71 |

Data obtained from the foundational study by De Armond and Menger.

Molecular Geometry and Packing

The X-ray diffraction analysis confirms the planarity of the this compound molecule. In the crystal, the molecules are arranged in a herringbone packing motif, a common arrangement for planar aromatic compounds. This packing is primarily governed by van der Waals forces and C-H···O hydrogen bonds.

The intermolecular interactions play a crucial role in the stability of the crystal lattice and influence the material's bulk properties. The C-H···O interactions, although weak, contribute to the overall cohesion of the structure.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to diffraction methods, confirming the molecular structure and electronic properties of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic bands include those for C=C stretching of the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent can be used to confirm the molecular structure. The symmetry of the molecule results in a simplified spectrum. The proton NMR spectrum will show signals in the aromatic region, while the carbon NMR will show distinct signals for the carbonyl carbons and the aromatic carbons.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π-π* transitions within the conjugated aromatic system.

Conclusion and Future Outlook

The crystal structure of this compound reveals a planar molecule that adopts a herringbone packing arrangement in the solid state, stabilized by van der Waals forces and weak C-H···O hydrogen bonds. This detailed structural understanding provides a solid foundation for the rational design of new materials and potential therapeutic agents based on this versatile molecular scaffold. Future research may focus on the synthesis of derivatives with tailored electronic and steric properties to modulate the solid-state packing and, in turn, the material or biological functions. The exploration of co-crystallization and polymorphism could also unveil new crystal forms with enhanced properties.

References

- Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers.

- De Armond, M. K., & Menger, L. E. (1971). Aromatic Anion Radicals. II. An Electron Paramagnetic Resonance Study of the Radical Anions of 1,4-Naphthoquinone, 9,10-Anthraquinone, and Their Dihydroxy Derivatives. The Journal of Physical Chemistry, 75(21), 3284-3290.

Sources

Chemical and physical properties of 1,4,9,10-Anthracenetetrone

An In-Depth Technical Guide to 1,4,9,10-Anthracenetetrone: Properties, Synthesis, and Applications

Introduction

This compound is a polycyclic aromatic quinone that has garnered significant interest within the scientific community. As a member of the anthracenetetrone family, its rigid, planar structure and electron-deficient core make it a compelling building block in both materials science and medicinal chemistry. Investigations into this molecule are facilitated by a straightforward and high-yielding synthesis from inexpensive starting materials.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the core chemical and physical properties of this compound, provides validated experimental protocols for its synthesis and characterization, and explores its primary applications, offering insights grounded in established scientific principles.

Core Chemical and Physical Properties

The properties of this compound are dictated by its extended π-conjugated system and the four electron-withdrawing carbonyl groups. These features are central to its electrochemical behavior and its utility as a chemical precursor.

Identifiers and Key Properties

A summary of the fundamental properties and identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | Anthracene-1,4,9,10-tetrone | - |

| CAS Number | 1709-63-3 | [3][4] |

| Molecular Formula | C₁₄H₆O₄ | [3] |

| Molar Mass | 238.20 g/mol | [3] |

| Appearance | Crystalline Solid (predicted) | - |

| Melting Point | 185 °C (sublimes) | [3] |

| Density | 1.50 ± 0.1 g/cm³ (predicted) | [3] |

| Boiling Point | 421.3 ± 45.0 °C (predicted) | [3] |

Solubility

While specific solubility data for this compound is not extensively published, the solubility of the closely related 9,10-anthraquinone provides a reliable proxy. Anthraquinones are generally poorly soluble in water and alcohols at room temperature but exhibit increased solubility in hot organic solvents such as nitrobenzene and aniline. For practical laboratory use, solvents like Tetrahydrofuran (THF), Chloroform (CHCl₃), and Dichloromethane (CH₂Cl₂) are commonly employed, particularly for synthetic procedures and spectroscopic analysis.

Spectroscopic and Electrochemical Profile

Spectroscopic analysis is fundamental to verifying the successful synthesis and purity of this compound. Its symmetrical structure gives rise to a distinct spectral signature.

1.3.1. UV-Visible Spectroscopy The extended conjugation of the anthracene core results in strong absorption in the UV-visible range.[5] The parent 9,10-anthraquinone structure is a known chromophore, and the additional carbonyl groups in the tetrnone are expected to modulate the absorption maxima (λmax).[6][7] The primary absorption bands are attributed to π → π* and n → π* electronic transitions within the aromatic system.

1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is a critical tool for identifying the key functional groups. The spectrum of this compound is dominated by two main regions:

-

C=O (Carbonyl) Stretching: Strong, sharp absorption bands are expected in the region of 1650-1700 cm⁻¹ . The presence of multiple, distinct carbonyl environments may lead to complex or broadened peaks in this region.

-

C=C (Aromatic) Stretching: Multiple sharp bands are expected between 1450-1600 cm⁻¹ , characteristic of the polycyclic aromatic framework.

-

C-H Stretching: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ .[8]

1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides definitive structural confirmation. Due to the molecule's high degree of symmetry (a C2v symmetry axis), the number of unique signals is simplified.

-

¹H NMR: Two distinct signals are expected for the six aromatic protons. Protons adjacent to the carbonyl groups will be deshielded and appear at a higher chemical shift (downfield) compared to the other aromatic protons.

-

¹³C NMR: Due to symmetry, only a few unique carbon signals are expected. The carbonyl carbons will exhibit the most downfield shifts, typically in the range of 175-185 ppm .[1] The remaining signals correspond to the quaternary and protonated aromatic carbons.

1.3.4. Electrochemical Properties The electron-deficient nature of the four carbonyl groups makes this compound an excellent electron acceptor. Its electrochemical behavior, typically studied using cyclic voltammetry, is characterized by quasi-reversible reduction processes. The precise redox potentials are influenced by the solvent system but are fundamental to its application in charge-transfer complexes and as an electrode material for energy storage devices like supercapacitors.[1][2][9]

Synthesis and Characterization

The most efficient and widely cited method for preparing this compound is the oxidation of its precursor, 1,4-dihydroxy-9,10-anthraquinone (Quinizarin).[1][2]

Rationale for Synthetic Route

This synthetic pathway is favored for several key reasons:

-

High Yield: The reaction proceeds with high efficiency, minimizing waste and maximizing product output.[1]

-

Cost-Effectiveness: The starting material, 1,4-dihydroxy-9,10-anthraquinone, is commercially available and relatively inexpensive.[1]

-

Simplicity: The synthesis is a single-step oxidation, avoiding complex multi-step procedures and facilitating scalability.[2]

-

Simplified Purification: The work-up and purification often do not require laborious techniques like column chromatography, further reducing workload.[1][2]

Workflow for Synthesis of this compound

Caption: Synthetic pathway from starting material to final product.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the oxidation of dihydroxy-anthraquinones.[1][2]

Materials:

-

1,4-Dihydroxy-9,10-anthraquinone (1.0 eq)

-

Ceric Ammonium Nitrate (CAN) on silica (5.5 eq) or another suitable oxidizing agent

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Preparation of Oxidant: If using silica-supported CAN, dissolve ceric ammonium nitrate in a minimal amount of water and add it dropwise to a stirred slurry of silica gel. Continue stirring for 30 minutes until a free-flowing yellow powder is obtained.

-

Reaction Setup: Suspend 1,4-dihydroxy-9,10-anthraquinone in Dichloromethane in a round-bottom flask at room temperature.

-

Oxidation: Add the silica-supported CAN oxidant to the suspension in portions over 15 minutes with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion (typically within 1-2 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica to remove the oxidant.

-

Purification: Wash the filter cake thoroughly with additional Dichloromethane. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity. If necessary, recrystallization from a suitable solvent like 1,4-dioxane can be performed.

Protocol: Analytical Characterization

This self-validating protocol ensures the identity and purity of the synthesized product.

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile).

-

Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI, APCI).

-

Validation: Confirm the presence of the molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) corresponding to the exact mass of C₁₄H₆O₄ (238.0266 g/mol ).

-

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the product in a deuterated solvent (e.g., CDCl₃, THF-d₈).

-

Acquire ¹H, ¹³C, and APT/DEPT spectra on a high-field NMR spectrometer (≥400 MHz).

-

Validation: The ¹H spectrum should show the expected number of signals with appropriate splitting patterns and integration. The ¹³C spectrum should confirm the presence of carbonyl carbons (>175 ppm) and the correct number of aromatic carbon signals, consistent with the molecule's symmetry.

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Validation: Confirm the presence of strong C=O stretching bands (1650-1700 cm⁻¹) and aromatic C=C stretching bands (1450-1600 cm⁻¹). The absence of a broad -OH stretch (around 3200-3600 cm⁻¹) confirms the complete oxidation of the dihydroxy starting material.

-

Key Applications and Research Insights

The unique electronic and structural properties of this compound make it a valuable molecule in diverse research fields.

Application Map for this compound

Caption: Major application areas stemming from the core molecule.

Role in Materials Science

As an electron-deficient aromatic system, this compound is an ideal candidate for applications in organic electronics.

-

Supercapacitors: It has been successfully used to modify electrodes, where its ability to undergo rapid and reversible redox reactions contributes to high charge storage capacity.[1][2]

-

Charge-Transfer Complexes: Its strong electron-accepting nature allows it to form charge-transfer complexes with electron-donating molecules. These materials are of interest for their unique optical and electronic properties, which can be harnessed in sensors and organic conductors.[1][2]

Significance in Medicinal Chemistry and Organic Synthesis

The anthracenetetrone core is a privileged scaffold for the development of bioactive compounds and complex molecular architectures.

-

Precursor to Antitumor Agents: It serves as a key starting material in the synthesis of novel antitumor compounds.[1][2] The amino-substituted derivatives of the related 9,10-anthraquinone are a major class of anticancer agents, and the tetrnone core offers a unique platform for developing new analogues with potentially enhanced activity or novel mechanisms of action.[10]

-

Synthesis of Push-Pull Chromophores: The molecule can participate in cycloaddition reactions with electron-rich alkynes. This reactivity is exploited to create sophisticated "push-pull" chromophores, where electron-donating and electron-withdrawing groups are strategically placed to tune the molecule's optical properties for applications in dyes and nonlinear optics.[1][2]

Safety and Handling

Specific toxicity data for this compound is limited. Therefore, precautions should be based on the known hazards of related aromatic quinones and fine chemical powders.

-

General Hazards: Aromatic quinones may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of spills, clean up carefully to prevent aerosolization.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.

Conclusion

This compound is a molecule of significant versatility and potential. Its straightforward synthesis, combined with a rich profile of chemical and physical properties, establishes it as a valuable tool for advanced research. From developing next-generation energy storage materials to providing the foundational scaffold for novel anticancer therapeutics, its importance is set to grow. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and apply this compelling compound in their work.

References

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2358-2367. [Link]

-

PubChem. (n.d.). Anthracene-1,4,9,10-tetraol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 9,10-anthraquinone and numbering of the substitution positions. Retrieved January 27, 2026, from [Link]

-

Chemsrc. (2025). 1,4,9,10-Anthracenetetrol CAS#:476-60-8. Retrieved January 27, 2026, from [Link]

-

Refubium. (n.d.). The Dual Photochemistry of Anthracene-9,10-endoperoxide. Freie Universität Berlin. Retrieved January 27, 2026, from [Link]

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. TU Wien Academic Press. [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of 9,10-anthraquinone in n-pentane. Retrieved January 27, 2026, from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet and visible absorption spectra of some polysubstituted 1,4-naphthaquinones and 9,10-anthraquinones. RSC Publishing. [Link]

-

International Journal of Electrochemical Science. (2019). Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. Int. J. Electrochem. Sci., 14, 8431-8444. [Link]

-

PubMed. (1998). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. National Library of Medicine. [Link]

-

Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved January 27, 2026, from [Link]

-

Ataman Kimya. (n.d.). ANTHRAQUINONE. Retrieved January 27, 2026, from [Link]

-

Open ICM. (2021). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Interdisciplinary Centre for Mathematical and Computational Modelling. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). This compound. National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. This compound CAS#: 1709-63-3 [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The ultraviolet and visible absorption spectra of some polysubstituted 1,4-naphthaquinones and 9,10-anthraquinones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. electrochemsci.org [electrochemsci.org]

- 10. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1,4,9,10-Anthracenetetrone: Elucidating Structure Through NMR, IR, and UV-Vis Analysis

Introduction: The Significance of 1,4,9,10-Anthracenetetrone

This compound is a polycyclic aromatic quinone of significant interest in materials science and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable building block for novel organic materials and a precursor in the synthesis of compounds with potential antitumor activity.[1][2][3][4] A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, present expected and comparative data, and provide field-proven experimental protocols for its characterization.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its four carbonyl groups on an anthracene framework, dictates its spectroscopic behavior. The molecule possesses a high degree of symmetry, which will be reflected in the simplicity of its NMR spectra. However, crystallographic studies have revealed that the molecule is non-planar due to steric repulsion between the peri-positioned oxygen atoms.[5] This deviation from planarity can influence the electronic distribution and, consequently, the chemical shifts in NMR, vibrational modes in IR, and electronic transitions in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Theoretical Analysis: The symmetry of this compound leads to chemical equivalence among its six aromatic protons. The protons at positions 2 and 3 are equivalent, as are the protons at positions 5, 6, 7, and 8. This results in a simplified ¹H NMR spectrum. The electron-withdrawing nature of the four carbonyl groups will deshield the aromatic protons, causing their signals to appear at a relatively downfield chemical shift.

Expected Spectrum: Based on the analysis of similar aromatic quinones, the ¹H NMR spectrum of this compound is expected to show two multiplets in the aromatic region (typically δ 7.0-9.0 ppm).

-

H-2, H-3: These protons are expected to appear as a multiplet due to coupling with each other.

-

H-5, H-6, H-7, H-8: These protons on the outer benzene ring will also give rise to a complex multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Analysis: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to symmetry, we expect to see a reduced number of signals. The carbon atoms of the carbonyl groups will be significantly deshielded and appear at a very low field (typically δ 170-190 ppm). The aromatic carbons will resonate in the typical range of δ 120-150 ppm.

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals:

-

Four signals for the carbonyl carbons (C-1, C-4, C-9, C-10).

-

Three signals for the aromatic carbons.

The specific chemical shifts can be influenced by the non-planar nature of the molecule.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1, C4, C9, C10 | - | 170 - 190 |

| C2, C3 | Multiplet | 120 - 150 |

| C5, C6, C7, C8 | Multiplet | 120 - 150 |

| Quaternary Carbons | - | 120 - 150 |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as the compound's solubility can be limited.

- Ensure the solvent is free from water and other impurities.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and shim the instrument to obtain a symmetric and narrow peak shape for the solvent signal. Accurate shimming is essential for quantitative analysis.[4]

3. Data Acquisition:

- ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.[6]

- 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Analysis and Expected Spectrum

The IR spectrum of this compound will be dominated by the absorptions of the carbonyl and aromatic C=C bonds.

-

C=O Stretching: The four carbonyl groups will give rise to one or more strong absorption bands in the region of 1650-1700 cm⁻¹. The exact position and number of peaks can be influenced by the molecular geometry and potential coupling between the carbonyl vibrations.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the anthracene core will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.[7]

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic rings will result in weak to medium bands just above 3000 cm⁻¹.

-

C-H Bending (Out-of-Plane): Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds.[8]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H Bending | 690 - 900 | Strong |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are suitable for IR analysis.

1. KBr Pellet Method:

- Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (about 100 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Press the powder into a thin, transparent pellet using a hydraulic press.

- Place the pellet in the sample holder of the IR spectrometer.

2. Attenuated Total Reflectance (ATR) Method:

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.

- This method is often quicker and requires minimal sample preparation.

3. Thin Solid Film Method:

- Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[9]

- Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Theoretical Analysis and Expected Spectrum

The extended π-conjugated system of this compound is expected to result in strong absorption in the UV-Vis region. The presence of carbonyl groups, which act as chromophores, will also contribute to the absorption spectrum.

-

π → π* Transitions: These transitions, involving the promotion of electrons within the aromatic π-system, will give rise to intense absorption bands, likely in the UV region.

-

n → π* Transitions: The non-bonding electrons on the oxygen atoms of the carbonyl groups can be excited to the π* orbitals. These transitions are typically weaker than π → π* transitions and may appear as a shoulder or a separate band at longer wavelengths.

The UV-Vis spectrum of the related 9,10-anthraquinone shows absorption bands in the 275-340 nm and 210-275 nm regions.[3] Due to the extended conjugation and the presence of two additional carbonyl groups, the absorption maxima for this compound may be shifted.

Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

- Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).

- The concentration should be chosen such that the absorbance at the λmax is within the optimal range of the instrument (typically 0.2-0.8).

2. Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.

- Record a baseline spectrum with the cuvette filled with the pure solvent.

- Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

- Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Integrated Spectroscopic Analysis Workflow

A comprehensive understanding of this compound's structure is best achieved through an integrated approach, where data from all three spectroscopic techniques are correlated.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Synergistic Approach to Structural Characterization

The spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive picture of its molecular structure. While ¹H and ¹³C NMR reveal the carbon-hydrogen framework and molecular symmetry, IR spectroscopy confirms the presence of key functional groups, particularly the multiple carbonyls. UV-Vis spectroscopy, in turn, offers insights into the electronic properties arising from the extended conjugated system. By employing the detailed experimental protocols and interpretative frameworks outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this compound, paving the way for its successful application in their respective fields.

References

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(18), 2336-2344. [Link]

-

ResearchGate. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for p-conjugated small molecules and polymers. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Determination of polycyclic aromatic hydrocarbons, nitrate and nitrite in iraqi vegetables by hplc and uv/vis spectrophotometer. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of natural products, 70(6), 928–935. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). The ultraviolet and visible absorption spectra of some polysubstituted 1,4-naphthaquinones and 9,10-anthraquinones. [Link]

-

University of Oxford, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. [Link]

-

AIDIC. (2012). Fast Analysis of PAH in Complex Organic Carbon Mixtures by Reconstruction of UV-Visible Spectra. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

PhotochemCAD. (1997). 9,10-Anthraquinone. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]

-

Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 243. [Link]

-

ResearchGate. (2020). a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,.... [Link]

-

ResearchGate. (2014). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. [Link]

-

ResearchGate. (2007). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

-

Kitamura, C., & Kawase, T. (2013). Anthracene-1,4,9,10-tetra-one. Acta crystallographica. Section E, Structure reports online, 69(Pt 11), o1597. [Link]

-

MDPI. (2022). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. [Link]

-

Arkivoc. (2009). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]

-

Chegg. (2021). OCHEM HELP ASAP Please do the H-NMR and C-NMR analysis for 9,10- dihydroanthracene-9,10- , -succinic acid anhydride H-NMR. [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Anthracene-1,4,9,10-tetra-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. careerendeavour.com [careerendeavour.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Electrochemical Properties of Anthracenetetrones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrochemical properties of anthracenetetrones, a class of polycyclic aromatic hydrocarbons with significant potential in medicinal chemistry and materials science. By delving into their redox behavior, this document aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge to harness the unique electronic characteristics of these molecules.

Introduction: The Significance of Anthracenetetrones

Anthracenetetrones are organic compounds characterized by an anthracene core fully substituted with four ketone groups. The parent compound, 1,4,9,10-anthracenetetraone, and its derivatives have garnered considerable interest due to their structural resemblance to biologically active quinones and their potential as redox-active materials. Their planar structure and extended π-system endow them with intriguing electronic properties, making them promising candidates for a range of applications, including as anticancer agents and components in organic electronic devices.

The biological activity of many quinone-containing compounds is intimately linked to their ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage in cancer cells.[1] Understanding the electrochemical properties of anthracenetetrones is therefore paramount in elucidating their mechanisms of action and in designing novel derivatives with enhanced therapeutic efficacy.

The Redox Landscape of Anthracenetetrones: A Multi-electron Affair

The electrochemical behavior of anthracenetetrones is dominated by the redox activity of their quinone moieties. These compounds can undergo multiple, reversible one-electron reduction steps to form stable radical anions and dianions. This multi-step redox activity is a hallmark of quinone chemistry and is central to their function in biological systems and electrochemical devices.[2][3]

The precise redox potentials of anthracenetetrones are highly sensitive to their molecular structure, including the nature and position of substituents on the anthracene core. These structural modifications can modulate the electron density of the quinone rings, thereby influencing the ease with which they accept electrons.[4] This tunability of redox potentials is a key feature that allows for the rational design of anthracenetetraone derivatives with specific electrochemical properties tailored for particular applications.

dot graph "Redox_States_of_Anthracenetetraone" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Anthracenetetraone\n(Neutral)", fillcolor="#F1F3F4"]; B [label="Radical Anion\n(ATO•-)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Dianion\n(ATO2-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Trianion\n(ATO3-)", fillcolor="#FBBC05"]; E [label="Tetraanion\n(ATO4-)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -- B [label="+ e-", len=1.5]; B -- C [label="+ e-", len=1.5]; C -- D [label="+ e-", len=1.5]; D -- E [label="+ e-", len=1.5]; }

Figure 1: Stepwise reduction of an anthracenetetraone molecule.

Unveiling the Electrochemical Profile: The Power of Cyclic Voltammetry

Cyclic voltammetry (CV) is an indispensable technique for characterizing the redox properties of anthracenetetrones. This powerful electrochemical method allows for the determination of key parameters such as redox potentials, the number of electrons transferred in each redox step, and the stability of the resulting radical ions.[5][6]

A typical cyclic voltammogram of an anthracenetetraone derivative will exhibit multiple reversible or quasi-reversible peaks, each corresponding to a specific one-electron transfer process. The position of these peaks on the potential axis provides a direct measure of the redox potentials, while the peak shape and separation can offer insights into the kinetics of electron transfer.

Causality in Experimental Design: A Self-Validating Protocol

The choice of experimental parameters in a cyclic voltammetry experiment is critical for obtaining reliable and reproducible data. The following protocol is designed to be a self-validating system, where the internal consistency of the results provides confidence in their accuracy.

Experimental Protocol: Cyclic Voltammetry of Anthracenetetrones

-

Solvent and Supporting Electrolyte Selection: The choice of solvent and supporting electrolyte is paramount. Aprotic solvents such as acetonitrile or dimethylformamide are typically used to avoid protonation of the reduced species. The supporting electrolyte, commonly a tetraalkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6), must be electrochemically inert within the potential window of interest. The rationale here is to create a stable and non-reactive environment to isolate the electrochemical behavior of the anthracenetetraone.

-

Working Electrode: A glassy carbon electrode is a common choice for the working electrode due to its wide potential window and chemical inertness. Proper polishing of the electrode surface before each experiment is crucial to ensure a clean and reproducible surface.

-

Reference and Counter Electrodes: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used as the reference electrode, against which the potentials are measured. A platinum wire serves as the counter electrode to complete the electrical circuit.

-

Analyte Concentration: The anthracenetetraone derivative should be dissolved in the electrolyte solution at a concentration typically in the millimolar range (1-5 mM).

-

Deoxygenation: The solution must be thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. Oxygen is electroactive and can interfere with the measurement of the analyte's redox peaks.

-

Potential Scan: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied to probe the stability of the generated radical ions. A typical scan rate is 100 mV/s.

-

Data Acquisition and Analysis: The current response is recorded as a function of the applied potential. The resulting cyclic voltammogram is then analyzed to determine the peak potentials and currents.

dot graph "Cyclic_Voltammetry_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=record, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; prep1 [label="Dissolve Anthracenetetraone\nin Solvent + Electrolyte"]; prep2 [label="Deoxygenate with\nInert Gas"]; }

subgraph "cluster_exp" { label = "Electrochemical Measurement"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; exp1 [label="Three-Electrode Setup\n(Working, Reference, Counter)"]; exp2 [label="Apply Potential Scan\n(Cyclic Voltammetry)"]; exp3 [label="Record Current vs. Potential"]; }

subgraph "cluster_analysis" { label = "Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; an1 [label="Identify Redox Peaks"]; an2 [label="Determine Redox Potentials\nand Peak Currents"]; an3 [label="Analyze Reversibility\nand Stability"]; }

prep1 -> prep2 -> exp1 -> exp2 -> exp3 -> an1 -> an2 -> an3; }

Figure 2: A typical workflow for cyclic voltammetry experiments.

Structure-Electrochemical Property Relationships: A Predictive Framework

The electrochemical properties of anthracenetetrones can be rationally tuned by modifying their chemical structure. The introduction of electron-donating or electron-withdrawing groups can significantly alter the redox potentials of the quinone moieties.

-

Electron-donating groups (e.g., amino, hydroxyl) increase the electron density of the aromatic system, making the molecule more difficult to reduce and thus shifting the redox potentials to more negative values.

-

Electron-withdrawing groups (e.g., nitro, cyano) have the opposite effect, making the molecule easier to reduce and shifting the redox potentials to more positive values.

This predictable relationship between structure and electrochemical properties provides a powerful tool for the design of new anthracenetetraone derivatives with tailored redox characteristics.

Table 1: Predicted Effects of Substituents on the First Reduction Potential of Anthracenetetraone

| Substituent Group | Predicted Effect on First Reduction Potential (E1/2) | Rationale |

| Amino (-NH2) | Shift to more negative potential | Increases electron density on the aromatic ring |

| Hydroxyl (-OH) | Shift to more negative potential | Increases electron density through resonance |

| Methyl (-CH3) | Slight shift to more negative potential | Weakly electron-donating |

| Chloro (-Cl) | Shift to more positive potential | Inductively electron-withdrawing |

| Nitro (-NO2) | Significant shift to more positive potential | Strongly electron-withdrawing |

The Role of Electrochemistry in Drug Development

The electrochemical properties of anthracenetetrones are of profound importance in the context of drug development. As many quinone-containing anticancer drugs exert their cytotoxic effects through redox-mediated mechanisms, understanding the redox behavior of novel anthracenetetraone derivatives is crucial for predicting their biological activity.

Electrochemical studies can provide valuable insights into:

-

Mechanism of Action: The ability of an anthracenetetraone to undergo redox cycling and generate ROS can be directly assessed through electrochemical techniques.

-

Structure-Activity Relationships (SAR): By correlating the redox potentials of a series of derivatives with their biological activity, it is possible to establish quantitative structure-activity relationships that can guide the design of more potent and selective drug candidates.

-

Drug Metabolism: Electrochemical methods can be used to mimic the metabolic activation of anthracenetetrones and identify potential reactive metabolites.

The Frontier: Computational Electrochemistry

In recent years, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the electrochemical properties of molecules.[7][8][9] DFT calculations can provide accurate estimates of redox potentials, offering a valuable complement to experimental studies.[10][11] By modeling the electronic structure of anthracenetetrones and their reduced forms, it is possible to gain a deeper understanding of the factors that govern their redox behavior. This in-silico approach can significantly accelerate the discovery and development of new anthracenetetraone-based compounds with desired electrochemical properties.

Conclusion: A Call for Deeper Exploration

The electrochemical properties of anthracenetetrones represent a rich and largely unexplored area of research. This guide has provided a foundational understanding of their redox behavior and the experimental and computational tools used to investigate it. For researchers in drug development and materials science, a thorough characterization of the electrochemical landscape of these fascinating molecules will undoubtedly unlock new avenues for innovation and discovery.

References

-

Anthracene‐Containing[12]Rotaxanes: Synthesis, Spectroscopic, and Electrochemical Properties. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

A Computational Model for Anthracycline Binding to DNA: Tuning Groove-Binding Intercalators for Specific Sequences. (2009). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Accurate Calculation of Redox Potentials Using Density Functional Methods. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Electrochemistry of Quinones with Respect to their Role in Biomedical Chemistry. (2021). PubMed. Retrieved January 27, 2026, from [Link]

-

Electrochemical, spectroscopic and theoretical monitoring of anthracyclines' interactions with DNA and ascorbic acid by adopting two routes: Cancer cell line studies. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Electrochemical Synthesis of Quinones and Hydroquinones. (2024). ACS Electrochemistry. Retrieved January 27, 2026, from [Link]

-

Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

A density functional theory protocol for the calculation of redox potentials of copper complexes. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. (2025). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens. (2024). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. (n.d.). DASH (Harvard). Retrieved January 27, 2026, from [Link]

-

Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Predicting Redox Potentials With Rowan. (2024). Corin Wagen. Retrieved January 27, 2026, from [Link]

-

The Interaction between DNA and Three Intercalating Anthracyclines Using Electrochemical DNA Nanobiosensor Based on Metal Nanoparticles Modified Screen-Printed Electrode. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. (2025). PubMed. Retrieved January 27, 2026, from [Link]

-

Benchmark Study of Electrochemical Redox Potentials Calculated with Semiempirical and DFT Methods. (2020). PubMed. Retrieved January 27, 2026, from [Link]

-

Chemical structure of anthracene derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Evaluating the Cytotoxic Effects of Novel Quinone Compounds. (n.d.). Anticancer Research. Retrieved January 27, 2026, from [Link]

-

Chemical structure of anthraquinone derivatives. R = H. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

Sources

- 1. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]

- 2. Electrochemistry of Quinones with Respect to their Role in Biomedical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05685J [pubs.rsc.org]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. A density functional theory protocol for the calculation of redox potentials of copper complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 10. rowansci.substack.com [rowansci.substack.com]

- 11. Benchmark Study of Electrochemical Redox Potentials Calculated with Semiempirical and DFT Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 1,4,9,10-Anthracenetetrone

This technical guide provides a comprehensive overview of the solubility and stability of 1,4,9,10-anthracenetetrone, a polycyclic aromatic quinone of significant interest to researchers in materials science, organic electronics, and drug development. Due to its unique electronic properties and potential applications, a thorough understanding of its physicochemical characteristics is paramount for its effective utilization. This document synthesizes available data, provides theoretical insights, and outlines detailed experimental protocols for the determination of its solubility and stability profiles.

Introduction: The Enigmatic Nature of this compound

This compound is a fascinating yet challenging molecule. Its extended π-system and multiple carbonyl groups suggest a rich electrochemical behavior, making it a target for applications in organic batteries and as an acceptor in charge-transfer complexes.[1] However, the very features that give it these desirable electronic properties also contribute to its challenging solubility and potential instabilities.

The molecular structure of this compound is characterized by a planar anthracene core with four ketone functionalities. A key structural feature is the presence of two pairs of peri-carbonyl groups (at the 1,10 and 4,9 positions). X-ray crystallographic studies of anthracene-1,4,9,10-tetra-one reveal that the molecule is non-planar due to the significant repulsion between these closely positioned oxygen atoms.[2] This inherent steric strain has profound implications for the molecule's stability, as it can be a driving force for decomposition pathways that relieve this strain.

This guide will first delve into the solubility characteristics of this compound, followed by a detailed exploration of its stability under various stress conditions. Where specific experimental data for this compound is not publicly available, data from the closely related and well-studied 9,10-anthraquinone will be used as a proxy, with appropriate caveats. The guide will conclude with detailed, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratories.

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from solution-based processing for electronic devices to bioavailability in pharmaceutical formulations. The planar, aromatic nature of this compound, coupled with its multiple polar carbonyl groups, results in a complex solubility profile.

Theoretical Considerations

The poor solubility of many polycyclic aromatic hydrocarbons (PAHs) and their derivatives in common solvents is a well-known phenomenon.[3] This is primarily due to the strong intermolecular π-π stacking interactions in the solid state, which require a significant amount of energy to overcome. While the carbonyl groups in this compound introduce polarity, the large, nonpolar aromatic surface area dominates its interaction with solvents.

Based on the behavior of the parent compound, 9,10-anthraquinone, which is insoluble in water and sparingly soluble in most common organic solvents, it can be inferred that this compound will exhibit similarly low solubility.[4] Solvents that can effectively disrupt the π-π stacking and interact favorably with the quinone moieties are likely to be the most effective.

Qualitative and Quantitative Solubility Data

To date, there is a lack of specific, publicly available quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of common laboratory solvents. However, based on the known solubility of 9,10-anthraquinone and general principles of organic chemistry, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound

| Solvent | Predicted Qualitative Solubility | Estimated Quantitative Solubility | Rationale |

| Water | Insoluble | < 0.1 µg/mL | Highly nonpolar aromatic core dominates. |

| Methanol | Sparingly Soluble | < 0.1 mg/mL | Limited interaction with the large aromatic system. |

| Ethanol | Sparingly Soluble | < 0.1 mg/mL | Slightly better than methanol due to increased alkyl character. 9,10-anthraquinone is sparingly soluble in cold ethanol but more soluble in boiling ethanol.[4] |

| Acetone | Sparingly Soluble | < 0.5 mg/mL | Can interact with the carbonyl groups but has limited ability to disrupt π-stacking. |

| Dichloromethane (DCM) | Sparingly to Moderately Soluble | 0.1 - 1.0 mg/mL | A common solvent for many organic compounds; may offer moderate solubility. |

| Chloroform | Sparingly to Moderately Soluble | 0.1 - 1.0 mg/mL | Similar to DCM. |

| Tetrahydrofuran (THF) | Moderately Soluble | 0.5 - 2.0 mg/mL | A good solvent for many aromatic compounds; likely to be one of the better common solvents. |

| N,N-Dimethylformamide (DMF) | Soluble | > 5 mg/mL | A polar aprotic solvent known to dissolve many sparingly soluble organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | A highly polar aprotic solvent, often the solvent of choice for poorly soluble compounds in early drug discovery. |

| Concentrated Sulfuric Acid | Soluble | Likely high, with reaction | 9,10-anthraquinone is soluble in concentrated sulfuric acid, likely due to protonation of the carbonyl groups. A similar behavior is expected for this compound. |

Note: The quantitative solubility values are estimations based on the behavior of related compounds and should be experimentally verified.

Experimental Protocol for Determining Kinetic Solubility

For high-throughput screening and early-stage research, determining the kinetic solubility is often more practical than thermodynamic solubility. The following protocol is a robust method for assessing the kinetic solubility of this compound.

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer or organic solvent.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay, or standard plates for nephelometry)

-

Nephelometer or UV-Vis spectrophotometer plate reader

-

Multichannel pipette

-

Plate shaker/incubator

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a new 96-well plate.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of the aqueous buffer (e.g., 198 µL of PBS for a final DMSO concentration of 1%).

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[5]

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering compared to the blank indicates precipitation. The highest concentration without a significant increase in scattering is the kinetic solubility.[6]

-

Direct UV Assay: After incubation, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound. Calculate the concentration based on a standard curve prepared in the same solvent system (e.g., 1% DMSO in PBS). The highest concentration at which the measured concentration matches the nominal concentration is the kinetic solubility.[6]

-

Causality of Experimental Choices:

-

DMSO as the initial solvent: DMSO is a powerful solvent capable of dissolving a wide range of poorly soluble compounds, making it ideal for creating a concentrated stock solution.

-

Kinetic vs. Thermodynamic Solubility: The kinetic solubility assay is a high-throughput method that provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for early-stage research.[7]

-

Choice of Detection Method: Nephelometry is a rapid, direct measure of precipitation, while the direct UV assay after filtration provides a more quantitative measure of the dissolved compound.

Part 2: Stability Profile

The stability of this compound is a critical consideration for its synthesis, purification, storage, and application. Its unique structure with strained peri-carbonyl groups suggests potential vulnerabilities to degradation under various conditions.

Theoretical Considerations for Stability

The stability of polycyclic aromatic quinones can be influenced by several factors, including their redox potential, susceptibility to nucleophilic attack, and photochemical reactivity.[3] The electron-withdrawing nature of the four carbonyl groups makes the aromatic rings of this compound electron-deficient and potentially susceptible to nucleophilic attack, particularly under basic conditions.

The steric strain between the peri-carbonyl groups is a significant factor.[2] This strain can be relieved through reactions that alter the geometry of the molecule, such as reduction or addition reactions at the carbonyl carbons.

Forced Degradation Studies

Forced degradation (or stress testing) is a crucial component of stability assessment.[8] It involves subjecting the compound to conditions more severe than those it would typically encounter to identify potential degradation pathways and develop stability-indicating analytical methods.

Diagram of Forced Degradation Workflow

Caption: Workflow for forced degradation studies of this compound.

Stability Under Different Conditions

pH Stability:

-

Acidic Conditions: Quinones are generally stable in acidic conditions. However, at very low pH, protonation of the carbonyl oxygens can occur, which may alter the electronic properties and reactivity of the molecule.

-

Basic Conditions: Polycyclic aromatic quinones can be susceptible to degradation in basic media. The electron-deficient aromatic rings can be attacked by hydroxide ions, potentially leading to ring-opening or rearrangement products.

Thermal Stability:

-

Aromatic systems are generally thermally robust. However, the presence of the strained tetrone structure may lower the decomposition temperature compared to the parent anthracene. Thermogravimetric analysis (TGA) would be the definitive method to determine the onset of thermal decomposition.

Photostability:

-

Polycyclic aromatic hydrocarbons and their quinone derivatives are known to be photoreactive.[9][10] Upon absorption of UV or visible light, they can be promoted to an excited state, which can then undergo various reactions, including dimerization, oxidation, or rearrangement. The photodegradation of anthracene is known to produce 9,10-anthraquinone.[11] It is plausible that this compound could undergo further photo-oxidation or other photochemical reactions.

Experimental Protocols for Stability Testing

Protocol for pH-Dependent Stability Study

Objective: To assess the stability of this compound across a range of pH values.

Materials:

-

This compound

-

Aqueous buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile or other suitable co-solvent

-

HPLC system with a UV detector

-

pH meter

-

Constant temperature incubator

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Incubation Solutions: In separate vials, add an aliquot of the stock solution to each of the aqueous buffers to achieve a final concentration where the compound is soluble. The final concentration of the organic co-solvent should be kept low and consistent across all samples.

-

Time Zero Analysis: Immediately after preparation, take an aliquot from each vial and analyze it by a validated stability-indicating HPLC method to determine the initial concentration (t=0).

-

Incubation: Store the vials at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial and analyze by HPLC.

-

Data Analysis: Plot the percentage of this compound remaining versus time for each pH. This will reveal the pH range of optimal stability and the kinetics of degradation at different pH values.

Protocol for Thermal Stability Assessment (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound, solid powder

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.[12]

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[13]

-

Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

Protocol for Photostability Testing (ICH Q1B Guideline)

Objective: To evaluate the photostability of this compound in solid and solution states.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Quartz cells for solution samples

-

Control samples protected from light (e.g., wrapped in aluminum foil)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid compound in a suitable container.

-

Solution State: Prepare a solution of the compound in a photochemically inert solvent in a quartz cell.

-

-

Exposure: Place the samples and the light-protected control samples in the photostability chamber. Expose them to a specified light intensity for a defined duration, as per ICH Q1B guidelines.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Data Evaluation: Assess the extent of degradation and the formation of photoproducts.

Part 3: Causality and Self-Validation in Protocols

The experimental protocols provided in this guide are designed to be self-validating systems. The inclusion of control samples (e.g., t=0 samples in the pH stability study, dark controls in the photostability study) is crucial for differentiating between degradation caused by the stress condition and other potential sources of change. The use of a validated, stability-indicating HPLC method is the cornerstone of these protocols. Such a method must be able to resolve the parent compound from all potential degradation products, ensuring that the disappearance of the parent peak is a true measure of degradation and not due to co-elution with an impurity.

Conclusion

This compound is a molecule with significant potential, but its practical application is contingent on a thorough understanding of its solubility and stability. This guide has provided a framework for this understanding, synthesizing theoretical principles with actionable experimental protocols. While a lack of direct quantitative data in the public domain necessitates a degree of inference from related compounds, the provided methodologies will empower researchers to generate the specific data required for their applications. The inherent steric strain in the molecule is a key factor that likely governs its reactivity and stability, and further investigation into its degradation pathways will be a fruitful area of research.

References

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ChemRxiv. [Link]

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers. Spiral. [Link]

-

Schmidt, R. (2010). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Refubium. [Link]

-

Kitamura, C., & Kawase, T. (2013). Anthracene-1,4,9,10-tetra-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1597. [Link]

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π -conjugated small molecules and polymers. ResearchGate. [Link]

-

Andersson, T., Hartonen, K., Hyötyläinen, T., & Riekkola, M. L. (2003). Stability of polycyclic aromatic hydrocarbons in pressurised hot water. The Analyst, 128(2), 150–155. [Link]

-

Sakai, H., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports, 12(1), 4238. [Link]

-

(2021). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. ResearchGate. [Link]

-

Torontech. (2023). TGA Sample Preparation: A Complete Guide. Torontech. [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. PubMed Central. [Link]

-

Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14. [Link]

-

Sakai, H., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports, 12(1), 4238. [Link]

-

Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Anthraquinone. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. PubMed Central. [Link]

-